Tetrahydrocannabinol acetate
Overview
Description
Tetrahydrocannabinol acetate is the acetate ester of tetrahydrocannabinol, a well-known psychoactive compound found in cannabis. This compound is synthesized by acetylating tetrahydrocannabinol, resulting in a more potent and longer-lasting psychoactive effect compared to its parent compound . This compound is known for its increased lipophilicity, which enhances its ability to cross biological membranes .
Mechanism of Action
Target of Action
Tetrahydrocannabinol (THC) acetate, like its parent compound THC, primarily targets the CB1 and CB2 cannabinoid receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes. The CB1 receptor is predominantly expressed in the central nervous system, while the CB2 receptor is mainly found in cells of the immune system .
Mode of Action
THC acetate acts as a partial agonist at the CB1 and CB2 receptors The activation of these receptors leads to a decrease in the concentration of the second messenger molecule cAMP through inhibition of adenylate cyclase . This interaction results in various changes at the cellular level, leading to the psychoactive effects associated with THC.
Biochemical Pathways
The biochemical pathways affected by THC involve the synthesis of various cannabinoids in the Cannabis sativa plant . The biosynthesis of cannabinoids starts from the non-mevalonate pathways, which produce dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP). These components are coupled by geranyl pyrophosphate synthase to form geranyl pyrophosphate (GPP), a precursor for a broad range of terpenoids .
Pharmacokinetics
It’s known that thc, when orally administered, is almost completely absorbed by the gastrointestinal tract . Due to first-pass metabolism in the liver and the high lipid solubility of THC, only about 5 to 20% reaches circulation . The acetate group in THC acetate is thought to protect the THC from being broken down by enzymes, potentially increasing THC levels in the blood and brain .
Result of Action
The activation of CB1 and CB2 receptors by THC acetate can lead to various molecular and cellular effects. For instance, THC has been shown to reduce tumor progression by stimulating apoptosis and autophagy, and inhibiting two significant hallmarks of cancer pathogenesis: metastasis and angiogenesis . The degree of these anticancer effects depends on the origin of the tumor site, the expression of cannabinoid receptors on tumor cells, and the dosages and types of thc .
Action Environment
Environmental factors can influence the action, efficacy, and stability of THC acetate. For instance, short-term environmental stresses can induce changes in the cannabinoid profiles of Cannabis sativa, particularly drought stress, which has been shown to alter cannabinoid production by decreasing CBD and THC accumulation while increasing CBG by 40% . .
Biochemical Analysis
Biochemical Properties
Tetrahydrocannabinol acetate interacts with various enzymes, proteins, and other biomolecules in the body. It is known to have a strong affinity for CB1 and CB2 cannabinoid receptors, which are part of the endocannabinoid system . These interactions play a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. It influences cell function by interacting with the endocannabinoid system, which plays a crucial role in controlling cell survival and proliferation . It can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to CB1 and CB2 cannabinoid receptors, influencing the endocannabinoid system . This interaction can lead to various physiological effects, including alterations in mood, perception, and cognitive functioning.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, low doses of this compound can reverse the deficits induced by PCP in rats . Higher doses may lead to stronger drug effects compared to Δ9-THC in the absence of CBD .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by the cytochrome P450 mixed function oxidases, leading to a series of mono-, di-, and tri-hydroxy metabolites . Further oxidation leads to a series of acids, carbonyl compounds, and their hydroxy derivatives .
Transport and Distribution
This compound is transported and distributed within cells and tissues. After absorption, these lipophilic compounds partition into the fatty tissues of the body where they can remain for a considerable time
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydrocannabinol acetate can be synthesized from tetrahydrocannabinol or tetrahydrocannabinolic acid. The process involves the acetylation of tetrahydrocannabinol using acetic anhydride as the acetylating agent . The reaction typically occurs under mild conditions, with the presence of a catalyst such as pyridine to facilitate the acetylation process .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: Tetrahydrocannabinol acetate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties .
Scientific Research Applications
Tetrahydrocannabinol acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemical behavior of cannabinoids and their derivatives.
Biology: Investigated for its effects on cellular processes and its interaction with biological membranes.
Industry: Utilized in the development of novel cannabinoid-based products and formulations.
Comparison with Similar Compounds
Tetrahydrocannabinol acetate is similar to other cannabinoid esters, such as tetrahydrocannabinol propionate and tetrahydrocannabinol phosphate . it is unique in its increased potency and longer duration of action compared to its parent compound, tetrahydrocannabinol . Other similar compounds include:
Tetrahydrocannabinol propionate: An ester of tetrahydrocannabinol with a propionate group, known for its distinct pharmacological properties.
Tetrahydrocannabinol phosphate: An ester of tetrahydrocannabinol with a phosphate group, used in various research applications.
Tetrahydrocannabinol hemisuccinate: An ester of tetrahydrocannabinol with a hemisuccinate group, explored for its potential therapeutic applications.
Properties
IUPAC Name |
[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O3/c1-6-7-8-9-17-13-20(25-16(3)24)22-18-12-15(2)10-11-19(18)23(4,5)26-21(22)14-17/h12-14,18-19H,6-11H2,1-5H3/t18-,19-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWSJDIJFWQLOA-RTBURBONSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C)C(=C1)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC2=C([C@@H]3C=C(CC[C@H]3C(O2)(C)C)C)C(=C1)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177698 | |
Record name | 6H-Dibenzo[b,d]pyran-1-ol, 6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, 1-acetate, (6aR,10aR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23132-17-4 | |
Record name | 6H-Dibenzo[b,d]pyran-1-ol, 6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, 1-acetate, (6aR,10aR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23132-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydrocannabinol acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023132174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6H-Dibenzo[b,d]pyran-1-ol, 6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, 1-acetate, (6aR,10aR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .DELTA.9-TETRAHYDROCANNABINOL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHV54M2AES | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the stability of Tetrahydrocannabinol acetate in e-liquids?
A1: Research indicates that the stability of both Δ9-Tetrahydrocannabinol acetate and Δ8-Tetrahydrocannabinol acetate in e-liquids can be affected by storage conditions and the presence of diluents. [, , ] Further studies are needed to fully understand the degradation pathways and long-term stability of these compounds in e-liquid formulations.
Q2: Are there any studies on the pharmacological activity of this compound analogues?
A2: Yes, studies have investigated the pharmacological activity of various 9-substituted Δ8-Tetrahydrocannabinol analogues. [, ] These studies explored the impact of different substituents at the C-9 position on biological activity in mice, including hypoactivity, hypothermia, and antinociceptive effects. Findings suggest that a methyl group at the C-9 position is significant for producing hypoactivity and hypothermia. Interestingly, hydroxyethyl substitution at position 9 was found to reduce antinociceptive activity, contrasting with previous findings on hydroxymethyl substitution.
Q3: What analytical techniques are used to study this compound?
A3: While specific analytical techniques are not detailed in the provided abstracts, research on this compound and its analogues would likely employ a range of analytical chemistry methods. These may include techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for separation, identification, and quantification. [] Further techniques like Nuclear Magnetic Resonance (NMR) spectroscopy could be used for structural characterization.
Q4: Are there any documented cases of adverse effects related to this compound?
A4: One study reported a case of a panic attack following the inhalation of this compound using an e-cigarette device. [] This highlights the need for further research into the potential psychological and physiological effects of this compound, particularly given its increasing prevalence in e-cigarette products.
Q5: What is the significance of the research on 9α, 10α-epoxy-hexahydrocannabinol acetate?
A5: Research on 9α, 10α-epoxy-hexahydrocannabinol acetate explores its transformations under different chemical conditions. [] This type of research is crucial for understanding the stability and potential degradation pathways of this compound and related compounds. Understanding these transformations can inform proper storage, handling, and formulation of products containing these compounds.
Q6: Is there any research on the toxicity of Tetrahydrocannabinol and related compounds?
A6: Yes, earlier research investigated the acute toxicity of various cannabinoids, including natural charas this compound, its synthetic homolog parahexyl, cannabinol, and cannabidiol, in various animal models. [] This research, while dated, provides insights into the potential toxicity profiles of these compounds and highlights the need for continued research into the long-term effects of this compound in humans.
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